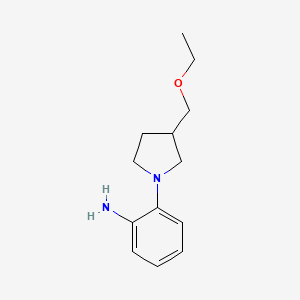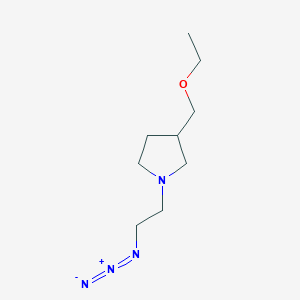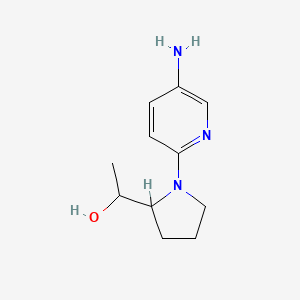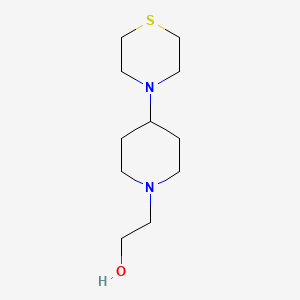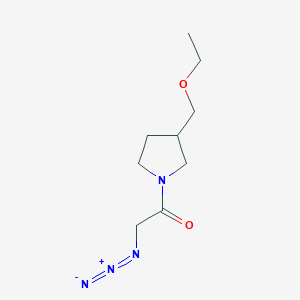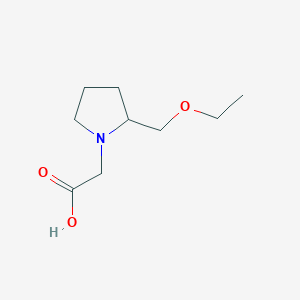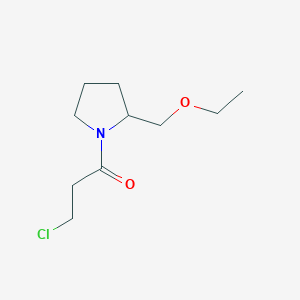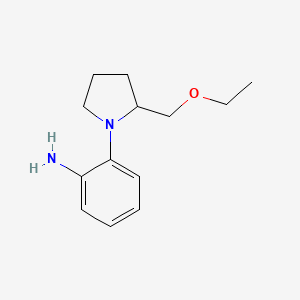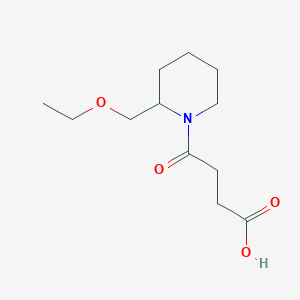
4-(2-(Ethoxymethyl)piperidin-1-yl)aniline
Descripción general
Descripción
“4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of “4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” can be analyzed based on spectral data such as IR, H–NMR, mass spectrometry, and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Ethoxymethyl)piperidin-1-yl)aniline” can be inferred from its molecular structure and synthesis analysis. It has a molecular weight of 234.34 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Piperazine Derivatives as Potential Insecticides
A study focused on designing and synthesizing novel piperazine derivatives based on classical serotonin receptor ligands, showing selective insecticidal bioactivities against tested pests. This suggests the potential application of similar compounds in developing new insecticides with novel acting modes (Shen, Wang, & Song, 2013).
Anticancer Activity of Piperidine and Quinoline Derivatives
Research into piperidine and quinoline derivatives has demonstrated their potential in vitro anticancer activity against various human cells, highlighting their relevance in medicinal chemistry for developing new therapeutic agents (Subhash & Bhaskar, 2021).
Synthesis of Pharmaceutical Intermediates
Efficient synthetic routes to key pharmaceutical intermediates, such as methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, have been developed. These intermediates are crucial in the synthesis of new generation narcotic analgesics and fentanyl analogues, indicating the compound's importance in pharmaceutical manufacturing (Kiricojevic et al., 2002).
Corrosion Inhibition Studies
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. Such studies are essential for materials science, especially in developing coatings and treatments to protect metals from corrosion (Kaya et al., 2016).
Myelostimulatory Activity of Piperidine Derivatives
The synthesis and study of certain piperidine derivatives have shown potential anesthetic, spasmolytic, and immunosuppressive effects, with specific derivatives exhibiting higher myelostimulatory activities compared to standard treatments. This opens avenues for the development of new therapeutic agents in immunology and oncology (Iskakova et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-14-5-3-4-10-16(14)13-8-6-12(15)7-9-13/h6-9,14H,2-5,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZNBKNLBLSBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



